molecular formula C17H14N2O3S B2632097 N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 868377-66-6

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No.: B2632097
CAS No.: 868377-66-6
M. Wt: 326.37
InChI Key: CFCLISAYXAFOBE-ZCXUNETKSA-N
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Description

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a benzothiazole derivative characterized by a (2Z)-configured imine bond, an ethoxy group at position 4, a propargyl (prop-2-yn-1-yl) substituent at position 3, and a furan-2-carboxamide moiety. The compound’s structural uniqueness lies in the conjugation of the benzothiazole core with electron-donating (ethoxy) and π-acidic (propargyl) groups, alongside the heteroaromatic furan carboxamide.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-3-10-19-15-12(21-4-2)7-5-9-14(15)23-17(19)18-16(20)13-8-6-11-22-13/h1,5-9,11H,4,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCLISAYXAFOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of benzothiazole showed promising results against various cancer cell lines, suggesting that the incorporation of the furan and ethoxy groups may enhance these effects through improved solubility and bioavailability .

2. Enzyme Inhibition
The compound has shown potential as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme is significant for cosmetic applications aimed at skin lightening. Studies have reported that similar compounds exhibit IC50 values in the micromolar range, indicating that modifications in the structure can lead to enhanced inhibitory activity .

3. Antimicrobial Properties
Benzothiazole derivatives have been noted for their antimicrobial activities. The presence of the furan ring in this compound may contribute to its efficacy against various pathogens. Preliminary studies suggest that such compounds can inhibit bacterial growth, making them candidates for developing new antibacterial agents .

Agricultural Science Applications

1. Plant Growth Regulators
Compounds similar to N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide have been investigated as plant growth regulators. Their ability to modulate plant growth processes could be beneficial in enhancing crop yields and stress resistance .

2. Pesticidal Activities
Research into the pesticidal properties of benzothiazole derivatives indicates potential applications in pest control. The structural features of this compound may allow it to act as a novel pesticide, targeting specific pests while minimizing harm to non-target organisms .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of compounds containing furan and benzothiazole units make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that these materials can provide efficient charge transport, which is critical for device performance .

2. Photovoltaic Applications
The incorporation of such compounds into photovoltaic systems has been explored due to their light absorption characteristics and charge mobility. Research indicates that modifications can lead to improved efficiency in energy conversion processes, making them valuable in solar energy applications .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The ethoxy group in the target compound enhances electron density on the benzothiazole ring compared to electron-withdrawing substituents like fluorine in its fluorobenzamide analog .
  • Stereochemistry : The (2Z) configuration is critical for planar conjugation, as seen in crystallographically resolved analogs like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide, which exhibits a mean σ(C–C) bond deviation of 0.002 Å .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The furan-2-carboxamide group in the target compound likely exhibits C=O stretching near 1600–1650 cm⁻¹, consistent with analogs like N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (1606 cm⁻¹) .
  • Crystallography : Structural validation using SHELX software (e.g., SHELXL for refinement) is standard for such compounds, as demonstrated in and . ORTEP-3 is employed for visualizing molecular geometry .
  • Solubility : The propargyl group may enhance lipophilicity compared to methoxy or phenyl substituents, impacting membrane permeability .

Biological Activity

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H24N2O6\text{C}_{24}\text{H}_{24}\text{N}_{2}\text{O}_{6}

This compound features a furan ring fused with a benzothiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with benzothiazole intermediates. The method often includes steps such as cyclization and functional group modifications to achieve the desired structure. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures possess significant antitumor properties. For instance, research on 2,5-disubstituted furan derivatives showed promising results against human lung cancer cell lines A549, HCC827, and NCI-H358. These compounds exhibited cytotoxic effects measured through MTS assays, indicating their potential as antitumor agents .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Assay Type
Compound 1A5496.26 ± 0.332D
Compound 2HCC82720.46 ± 8.633D
Compound 3NCI-H35816.00 ± 9.383D

Antimicrobial Activity

Additionally, similar benzothiazole derivatives have shown broad-spectrum antimicrobial activity against various pathogens. The minimal inhibitory concentrations (MICs) for these compounds often fall within effective ranges for clinical applications .

Table 2: Antimicrobial Activity Overview

Compound NamePathogen TestedMIC (μg/mL)
Compound AE. coli50
Compound BS. aureus25
Compound CPseudomonas aeruginosa100

The biological activity of this compound is believed to involve several mechanisms:

  • DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may contribute to the cytotoxic effects observed in tumor cells.

Case Studies

A notable case study involved a series of synthesized benzothiazole derivatives evaluated for their anticancer properties using both in vitro and in vivo models. These studies highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What role does the (2Z)-stereochemistry play in biological activity?

  • Methodology : Synthesize (2E)-isomer via photoirradiation and compare antifungal activity. Use circular dichroism (CD) to study conformational effects on binding to fungal enzymes .

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